molecular formula C12H19ClN2 B8354670 4-Cyclohexylphenylhydrazine hydrochloride

4-Cyclohexylphenylhydrazine hydrochloride

Cat. No. B8354670
M. Wt: 226.74 g/mol
InChI Key: JKGQPVLPRSBRMZ-UHFFFAOYSA-N
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Patent
US05252426

Procedure details

A suspension of 4-cyclohexylphenylhydrazine hydrochloride (Intermediate A) (41.4 g) and 3 N sodium hydroxide (120 ml) was stirred for 10 min at 0-22° C. The mixture was extracted with ether. The solvent was removed under vacuum to give 27 g of the titled compound, m.p. 115-116° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:8]2[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>[OH-].[Na+]>[CH:2]1([C:8]2[CH:9]=[CH:10][C:11]([NH:14][NH2:15])=[CH:12][CH:13]=2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
Cl.C1(CCCCC1)C1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CCCCC1)C1=CC=C(C=C1)NN
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 (± 11) °C
Stirring
Type
CUSTOM
Details
was stirred for 10 min at 0-22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05252426

Procedure details

A suspension of 4-cyclohexylphenylhydrazine hydrochloride (Intermediate A) (41.4 g) and 3 N sodium hydroxide (120 ml) was stirred for 10 min at 0-22° C. The mixture was extracted with ether. The solvent was removed under vacuum to give 27 g of the titled compound, m.p. 115-116° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:8]2[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>[OH-].[Na+]>[CH:2]1([C:8]2[CH:9]=[CH:10][C:11]([NH:14][NH2:15])=[CH:12][CH:13]=2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
Cl.C1(CCCCC1)C1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CCCCC1)C1=CC=C(C=C1)NN
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 (± 11) °C
Stirring
Type
CUSTOM
Details
was stirred for 10 min at 0-22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.